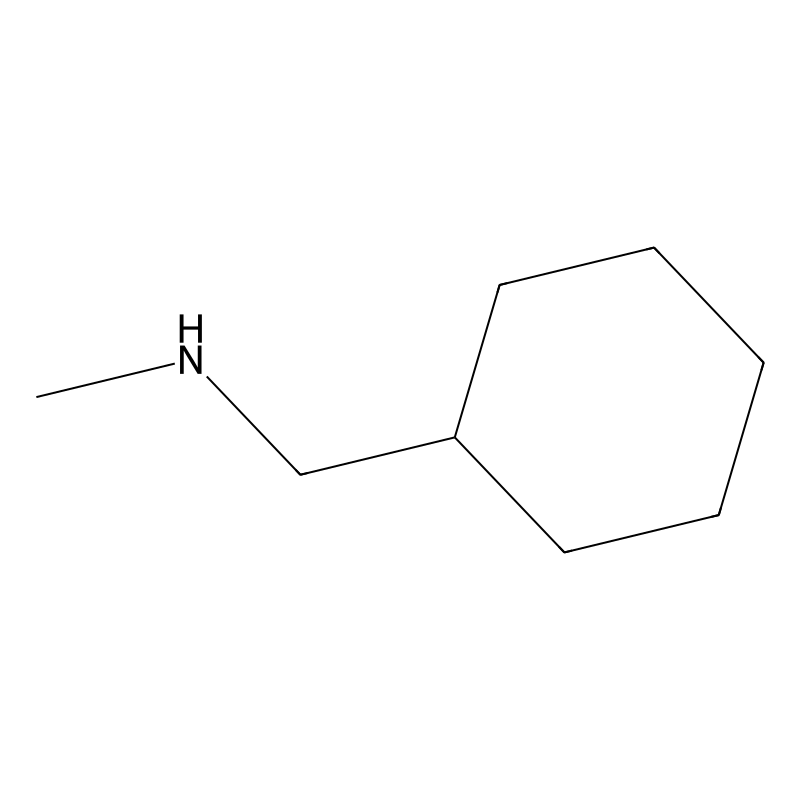

1-cyclohexyl-N-methylmethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- “(Cyclohexylmethyl)(methyl)amine” is a chemical compound with the CAS Number: 25756-29-0 .

- It has a molecular weight of 127.23 .

- This compound is typically stored at a temperature of 4°C .

- It is available in liquid form .

- The compound has been classified with the GHS02 and GHS05 pictograms .

- The hazard statements associated with it are H226 and H314 .

- The precautionary statements include P210, P233, P240, P241, P242, P243, P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P370+P378, P403+P235, P405, and P501 .

General Information

Safety Information

Hydrochloride Form

Artificial Sweetener

Vulcanization Accelerators

Pharmaceuticals

- Cyclohexylamine is used as an intermediate in the synthesis of other organic compounds .

- It is a precursor to sulfenamide-based reagents used as accelerators for vulcanization .

- It is a building block for pharmaceuticals, including mucolytics, analgesics, and bronchodilators .

Cyclohexylamine

N,N-Dicyclohexylmethylamine

1-Cyclohexyl-N-methylmethanamine is an organic compound characterized by its unique structure, which includes a cyclohexyl group attached to a methylated amine. Its molecular formula is , and it possesses a molecular weight of approximately 171.29 g/mol. This compound falls under the category of aliphatic amines and is recognized for its potential applications in various chemical and biological contexts.

- N-alkylation: This involves the reaction of the amine with alkyl halides, leading to the formation of more complex amines.

- Amidation: The compound can react with carboxylic acids or their derivatives to form amides, which are important in medicinal chemistry .

- Acylation: It can be acylated using acid chlorides or anhydrides, resulting in N-acyl derivatives.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered properties.

1-Cyclohexyl-N-methylmethanamine has shown various biological activities, particularly in pharmacology. It acts as a ligand for several receptors, influencing pathways related to energy metabolism and potentially exhibiting neuroprotective effects. Preliminary studies indicate that it may interact with steroid hormone receptors, particularly estrogen-related receptors, which regulate metabolic processes .

The synthesis of 1-cyclohexyl-N-methylmethanamine typically involves the following methods:

- Reductive amination: This method combines cyclohexanone with formaldehyde and methylamine in the presence of reducing agents such as sodium borohydride.

- Direct amination: Cyclohexylmethanamine can be reacted with methyl iodide to yield 1-cyclohexyl-N-methylmethanamine through nucleophilic substitution .

These methods allow for the efficient production of the compound while maintaining high purity levels.

1-Cyclohexyl-N-methylmethanamine has potential applications in:

- Pharmaceuticals: Its ability to interact with various biological receptors makes it a candidate for drug development targeting metabolic disorders or neurodegenerative diseases.

- Chemical intermediates: It serves as a building block in organic synthesis for creating more complex molecules used in diverse fields, including materials science and agrochemicals.

Research into the interactions of 1-cyclohexyl-N-methylmethanamine with biological systems has revealed its capacity to bind to specific receptors involved in metabolic regulation. It has been shown to influence gene expression related to energy metabolism, suggesting its role as a modulator in metabolic pathways . Further studies are needed to elucidate its full pharmacological profile and therapeutic potential.

Several compounds exhibit structural similarities to 1-cyclohexyl-N-methylmethanamine. Notable examples include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Methylcyclohexylamine | Aliphatic Amine | Lacks the methylene bridge found in 1-cyclohexyl-N-methylmethanamine. |

| Cyclohexylmethylamine | Aliphatic Amine | Contains no N-methyl substitution; simpler structure. |

| N-Cyclohexyl-N-methylcyclohexanamine | Aliphatic Amine | Features additional cyclohexane ring; higher steric hindrance. |

These compounds share core structural elements but differ in their functional groups and steric properties, which can significantly influence their reactivity and biological activity.

1-Cyclohexyl-N-methylmethanamine is a secondary amine characterized by the presence of two organic substituents (a cyclohexylmethyl group and a methyl group) attached to a central nitrogen atom. Its systematic IUPAC name is (cyclohexylmethyl)(methyl)amine, and it is structurally represented by the SMILES notation CNCC1CCCCC1. The compound’s molecular formula is C₈H₁₇N, with a molecular weight of 127.23 g/mol.

Key Nomenclature and Structural Features

| Property | Description |

|---|---|

| IUPAC Name | (Cyclohexylmethyl)(methyl)amine |

| Synonyms | 1-Cyclohexyl-N-methylmethanamine, N-Methylcyclohexanemethanamine |

| Molecular Formula | C₈H₁₇N |

| Molecular Weight | 127.23 g/mol |

| InChI Key | IWHLPMBLJZJCJK-UHFFFAOYSA-N |

| Classification | Secondary amine (two carbon groups attached to nitrogen) |

Secondary amines like 1-cyclohexyl-N-methylmethanamine are distinguished by their nitrogen valency, which allows for diverse reactivity in organic synthesis. Unlike primary amines (e.g., methylamine) or tertiary amines (e.g., triethylamine), secondary amines exhibit moderate basicity and serve as intermediates in pharmaceutical and industrial applications.

Historical Development of Cyclohexyl-Containing Amines

The synthesis and application of cyclohexylamine derivatives trace back to early 20th-century organic chemistry. Cyclohexylamine itself was first synthesized via the hydrogenation of aniline using nickel or cobalt catalysts. This foundational work laid the groundwork for derivatives like 1-cyclohexyl-N-methylmethanamine, which emerged as specialized intermediates in complex syntheses.

Key Milestones in Cyclohexylamine Chemistry

Early Synthesis Methods:

Cyclohexylamine was initially produced by hydrogenating aniline (C₆H₅NH₂) with hydrogen gas using nickel catalysts. This method remains pivotal for large-scale production.Derivative Development:

Alkylation of cyclohexylamine with methyl groups or other alkyl halides yielded secondary and tertiary amines. For example, reacting cyclohexylamine with methyl iodide produces 1-cyclohexyl-N-methylmethanamine.Pharmaceutical Applications:

Cyclohexylamine derivatives became critical in synthesizing drugs like sulfonamide antibiotics and analgesics. While 1-cyclohexyl-N-methylmethanamine itself is not a direct drug, its structural analogs (e.g., bromhexine) highlight the class’s therapeutic potential.

Significance in Organic and Analytical Chemistry

Synthetic Utility as an Intermediate

1-Cyclohexyl-N-methylmethanamine functions as a versatile building block in organic synthesis. Its secondary amine group enables nucleophilic substitution, condensation, and coupling reactions. For instance:

- Alkylation Reactions: It reacts with alkyl halides to form tertiary amines, which serve as ligands in catalysis or bases in industrial processes.

- Condensation with Carbonyl Compounds: The amine group participates in Schiff base formation, yielding imines that are precursors to heterocyclic compounds.

Role in Materials Science

Cyclohexylamine derivatives are employed in synthesizing advanced materials. For example:

- Zeolite Synthesis: Cyclohexylamine acts as a structure-directing agent in creating three-dimensional MWW-type zeolites, which are used in catalytic applications.

- Polymer Chemistry: Secondary amines like 1-cyclohexyl-N-methylmethanamine may participate in polymer cross-linking or stabilization.

Analytical Applications

While direct analytical uses for 1-cyclohexyl-N-methylmethanamine are limited, its derivatives are employed in:

1-Cyclohexyl-N-methylmethanamine exists as a colorless to pale yellow liquid at standard temperature and pressure (25°C, 1 atm) [1] [2]. The compound exhibits the typical physical characteristics of secondary aliphatic amines, displaying a liquid phase under ambient conditions due to its moderate molecular weight of 127.23 g/mol [3] [4] [2]. The substance may develop slight coloration upon exposure to air and light, a common phenomenon observed in amine compounds due to oxidative processes [5].

Solubility Profile in Various Solvents

The solubility characteristics of 1-cyclohexyl-N-methylmethanamine are governed by its dual structural features: the hydrophobic cyclohexyl group and the polar secondary amine functionality. This molecular architecture results in limited water solubility due to the predominant hydrophobic character imparted by the cyclohexyl moiety [6] [7].

| Solvent Category | Solvent | Expected Solubility | Rationale |

|---|---|---|---|

| Aqueous | Water | Limited | Hydrophobic cyclohexyl group reduces water solubility [6] [7] |

| Polar Protic | Methanol | Good | H-bonding with amine nitrogen; polar solvent [8] [9] |

| Polar Protic | Ethanol | Good | H-bonding with amine nitrogen; polar solvent [8] [9] |

| Polar Protic | 1-Propanol | Moderate | H-bonding capability; increasing alkyl chain reduces solubility [8] |

| Polar Aprotic | Acetone | Good | Polar aprotic; good solvation of amine [10] [9] |

| Polar Aprotic | THF | Good | Polar aprotic; good solvation of organic compounds [10] |

| Nonpolar | Benzene | Moderate | Aromatic solvent; moderate interaction with cyclohexyl group [8] |

| Nonpolar | Hexane | Poor | Nonpolar; poor solvation of amine functionality [9] |

| Halogenated | Chloroform | Moderate | Polar halogenated; moderate solvation capability [8] [10] |

| Halogenated | Dichloromethane | Moderate | Polar halogenated; good solvation capability [10] |

The compound demonstrates enhanced solubility in polar organic solvents, particularly alcohols and polar aprotic solvents, due to the amine's capacity for hydrogen bonding and dipole-dipole interactions [9] [11].

Acid-Base Characteristics and pKa Values

1-Cyclohexyl-N-methylmethanamine functions as a secondary aliphatic amine with significant basic properties. The compound exhibits a predicted pKa value of 10.98 ± 0.10 [12] for its conjugate acid, positioning it within the typical range for secondary aliphatic amines.

| Property | Value | Notes |

|---|---|---|

| Amine Classification | Secondary aliphatic amine | N-methyl substitution on cyclohexylmethylamine |

| pKa (conjugate acid) | 10.98 ± 0.10 [12] | Predicted value; typical for secondary aliphatic amines |

| pKb (estimated) | 3.02 ± 0.10 | Calculated as 14 - pKa |

| Basicity Order | Secondary > Primary > Tertiary (aliphatic) [13] [14] | Due to inductive and steric effects |

| Nitrogen Hybridization | sp³ [14] | Tetrahedral geometry around nitrogen |

| H-bonding Capability | Can accept H-bonds (lone pair on N) [9] | Cannot donate H-bonds (no N-H bonds) |

| Protonation Site | Nitrogen atom (lone pair) [14] | Forms ammonium ion upon protonation |

The basicity of the compound is enhanced by the electron-donating inductive effect of the cyclohexyl and methyl groups attached to the nitrogen atom [13] [14]. This electronic effect stabilizes the protonated form (ammonium ion), thereby increasing the compound's tendency to accept protons. The sp³ hybridization of the nitrogen atom contributes to its high basicity compared to sp² or sp-hybridized nitrogen centers [14] [15].

Melting Point, Boiling Point, and Phase Transitions

The thermal properties of 1-cyclohexyl-N-methylmethanamine reflect its molecular structure and intermolecular forces:

| Property | Value | Source |

|---|---|---|

| Melting Point | -15°C (estimated) [1] | Estimated value |

| Boiling Point | 160.8°C at 760 mmHg [1] [2] | Experimental determination |

| Flash Point | 41.3°C [1] [2] | Safety parameter for handling |

The boiling point of 160.8°C is consistent with secondary amines of similar molecular weight [16] [17]. The relatively low melting point indicates weak intermolecular forces in the solid state, typical for flexible aliphatic molecules. The compound does not exhibit solid-solid phase transitions under normal conditions, maintaining structural integrity throughout its liquid range.

Density, Viscosity, and Refractive Index

The physical constants of 1-cyclohexyl-N-methylmethanamine provide insight into its molecular packing and optical properties:

| Property | Value | Temperature | Source |

|---|---|---|---|

| Density | 0.832 g/cm³ [1] [2] | 25°C | Experimental |

| Refractive Index | 1.443 [1] [2] | 25°C | Experimental |

| Vapor Pressure | 2.34 mmHg [1] [2] | 25°C | Experimental |

The density of 0.832 g/cm³ is characteristic of aliphatic amines and reflects the compound's moderate molecular packing efficiency. When compared to related compounds, this density falls within the expected range:

| Compound | Density (g/cm³) | Molecular Weight |

|---|---|---|

| 1-cyclohexyl-N-methylmethanamine | 0.832 [1] | 127.23 |

| N-Methylcyclohexylamine | 0.868 [16] | 113.20 |

| Cyclohexylmethylamine | 0.87 [17] | 113.20 |

| N,N-Dicyclohexylmethylamine | 0.912 [18] | 195.34 |

The refractive index of 1.443 indicates moderate optical density, consistent with the compound's molecular polarizability. The relatively low vapor pressure of 2.34 mmHg at 25°C suggests moderate volatility, making the compound suitable for applications requiring controlled evaporation rates.

Thermodynamic Properties and Stability Assessment

The thermodynamic characteristics of 1-cyclohexyl-N-methylmethanamine are estimated based on structure-property relationships and analogous compounds:

| Property | Estimated Value | Basis |

|---|---|---|

| Standard Enthalpy of Formation (ΔHf°) | -80 to -100 kJ/mol [19] [20] | Typical for secondary aliphatic amines |

| Standard Entropy (S°) | 250-300 J/mol·K [19] | Based on molecular size and flexibility |

| Heat Capacity (Cp) | 200-250 J/mol·K [19] | Estimated from molecular structure |

| Thermal Stability | Moderate [21] [22] | Secondary amines are moderately stable |

| Decomposition Temperature | >200°C [21] | Typical for aliphatic amines |

| Critical Temperature (estimated) | 400-450 K [23] | Estimated from boiling point correlation |

| Critical Pressure (estimated) | 25-35 bar [23] | Estimated from molecular weight and structure |

The compound exhibits moderate thermal stability characteristic of secondary aliphatic amines [21] [22]. The thermal decomposition mechanism likely involves C-N bond cleavage and dealkylation processes typical for this class of compounds [21]. The estimated critical properties place the compound in the range suitable for various industrial applications requiring moderate processing temperatures and pressures.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant